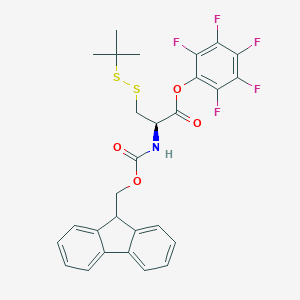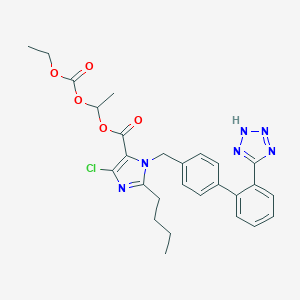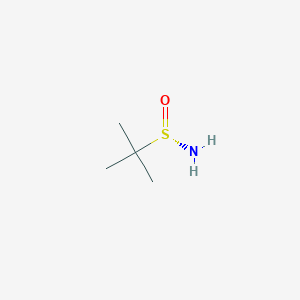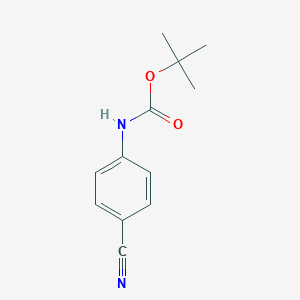
Tert-butyl 4-cyanophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Tert-butyl 4-cyanophenylcarbamate can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile .
Scientific Research Applications
Synthesis of Chiral Pharmaceutical Compounds
Tert-butyl 4-cyanophenylcarbamate: is utilized in the synthesis of chiral pharmaceutical compounds. It acts as a precursor in the production of antidepressants like Citalopram and Escitalopram oxalate , which function by inhibiting serotonin uptake . The chiral purity of pharmaceuticals is crucial for their efficacy and safety, making this compound significant in medicinal chemistry.
Production of Benzohydrol Intermediates
This compound is also instrumental in the synthesis of benzohydrol intermediates, specifically chlorobenzohydrols . These intermediates are essential in the preparation of drugs such as nefopam , which has applications as an analgesic, muscle relaxant, and antidepressant .
Enantioselective Synthesis
The compound serves as a key ingredient in enantioselective synthesis processes. It is used to produce enantiomerically pure substances through methods like asymmetric transfer hydrogenation and other catalytic reactions . This is particularly important for creating drugs with specific desired biological activities.
Ketoreductase-assisted Biotransformation
Ketoreductases can perform chiral selective reduction with Tert-butyl 4-cyanophenylcarbamate , which is a critical step in the biotransformation process for producing certain pharmaceuticals . The ability to use enzymes for this purpose highlights the compound’s role in green chemistry and sustainable pharmaceutical manufacturing.
Organic Synthesis Building Block
As an organic building block, Tert-butyl 4-cyanophenylcarbamate is used in a wide range of synthetic organic chemistry applications. It provides a versatile starting point for constructing complex molecular architectures required in various chemical syntheses .
Future Directions
Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Mechanism of Action
Target of Action
Tert-butyl 4-cyanophenylcarbamate is an organic compound It’s known that it can be used to synthesize various organic compounds, such as aromatic amines, nitriles, and amides .
Mode of Action
It’s known that it can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of edci and hobt as coupling reagent. Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile.
Pharmacokinetics
It has a molecular weight of 218.252, a density of 1.12±0.1 g/cm3 (Predicted), a melting point of 118-123°C, and a boiling point of 302.0±25.0 °C (Predicted) . These properties could influence its bioavailability.
Result of Action
It’s known that it can be used to synthesize various organic compounds, which could have various effects depending on their specific properties and uses .
Action Environment
It’s known that it should be stored in a dry, cool place, away from fire sources and oxidizers . This suggests that certain environmental conditions could affect its stability.
properties
IUPAC Name |
tert-butyl N-(4-cyanophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRTCVNDVQQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436027 |
Source


|
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyanophenylcarbamate | |
CAS RN |
143090-18-0 |
Source


|
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143090-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


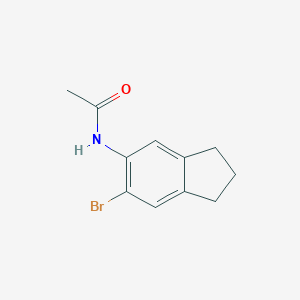
![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

